molecular formula C4H9NO3 B1331476 2-hydroxyethyl N-methylcarbamate CAS No. 13296-57-6

2-hydroxyethyl N-methylcarbamate

Cat. No. B1331476
CAS RN: 13296-57-6
M. Wt: 119.12 g/mol
InChI Key: SCSYMLCLRSCCAE-UHFFFAOYSA-N
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Description

2-Hydroxyethyl N-methylcarbamate is a chemical compound that is part of the carbamate class, which are esters of carbamic acid. These compounds are known for their diverse applications, including their use as insecticides, fungicides, herbicides, and in pharmaceuticals for their antineoplastic activities. The carbamate moiety is a functional group that is characterized by the presence of an ester linkage between a carbamic acid and an alcohol group.

Synthesis Analysis

The synthesis of carbamate derivatives often involves the reaction of alcohols with isocyanates or the use of N-hydroxycarbamates as intermediates. For instance, the Rh(III)-catalyzed synthesis of 2-alkylbenzimidazoles from imidamides and N-hydroxycarbamates demonstrates the utility of N-hydroxycarbamates in organic synthesis and drug discovery . Another approach involves the multistep synthesis of 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H-pyrrolizine bis(2-propylcarbamate), which utilizes the 2-hydroxy group to prepare ester prodrugs . Additionally, the preparation of methyl/benzyl(2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate derivatives using magnesium hydrogen sulfate as a catalyst under solvent-free conditions is another synthetic method .

Molecular Structure Analysis

The molecular structure of carbamate derivatives can be complex, with the presence of various substituents affecting their properties and reactivity. X-ray crystallography has been used to analyze the molecular structures of N-methyl derivatives, revealing details such as extended conjugation and the conformation of the cyclohexenone fragment . Huckel Molecular Orbital calculations have also been employed to predict the photodegradation products of carbamate compounds .

Chemical Reactions Analysis

Carbamate derivatives can undergo a variety of chemical reactions. The kinetics and mechanism of degradation reactions of phenyl N-hydroxycarbamates and their N-methyl and N-phenyl analogues have been studied, showing different pathways depending on the pH and substituents present . Photodegradation is another reaction that carbamates can undergo, with studies on 2-thiomethyl-N-methylphenylcarbamate providing insights into the photodegradation process and its products .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates are influenced by their molecular structure. For example, the water solubility of carbamate salts has been reported, which is an important factor for their potential use as water-soluble prodrugs . The anticholinesterase and insecticidal properties of N-methylcarbamates of hydroxybenzaldehyde acetals and mercaptals have been explored, highlighting the significance of the N-methylcarbamate group in conferring biological activity .

Scientific Research Applications

Application 1: Fabrication of Carbohydrate Microarrays

  • Summary of the Application : Carbohydrate microarrays provide a powerful tool for high-throughput analysis of carbohydrate-mediated interactions . In this context, 2-hydroxyethyl N-methylcarbamate is used in the fabrication of these microarrays .
  • Methods of Application : The microarrays were fabricated on poly(2-hydroxyethyl methacrylate) (pHEMA)-cyanuric chloride (CC)-modified substrates for the analysis of carbohydrate–lectin interactions . The pHEMA polymer provides an anti-fouling surface and the CC linker allows the covalent immobilization of intact carbohydrates .
  • Results or Outcomes : Carbohydrates of different sizes (mannose, glucose, galactose, maltose, and dextran) were successfully immobilized on the proposed substrates and their recognition specificity with concanavalin A (ConA) was highly conserved . The proposed pHEMA-CC-based microarray exhibits better anti-nonspecific adsorption ability, higher carbohydrate loading capability, stronger multivalent recognition and a lower limit of detection for carbohydrate and lectin without any further signal amplification .

Application 2: Synthesis of Hydroxyapatite Composites for Dentistry Applications

  • Summary of the Application : 2-hydroxyethyl N-methylcarbamate has been used in the synthesis of hydroxyapatite composites, which are used as dental filling materials .
  • Methods of Application : The Solid State Sintering technique was used to produce Hydroxyapatite using Sri Lankan Chloroapatite and 2-hydroxyethyl methacrylate .
  • Results or Outcomes : The synthesized hydroxyapatite composites have shown promising results for use in dentistry applications .

Future Directions

The carbamate group is increasingly being used in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are also widely represented in agricultural chemicals . Therefore, the future directions of 2-hydroxyethyl N-methylcarbamate could be in these areas.

properties

IUPAC Name

2-hydroxyethyl N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-5-4(7)8-3-2-6/h6H,2-3H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSYMLCLRSCCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301246
Record name 2-hydroxyethyl N-methylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxyethyl N-methylcarbamate

CAS RN

13296-57-6
Record name 1,2-Ethanediol, 1-(N-methylcarbamate)
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Record name NSC 142007
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Record name 13296-57-6
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Record name 2-hydroxyethyl N-methylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYETHYL N-METHYLCARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
B Winther‐Jensen, T Knecht, C Ong… - Macromolecular …, 2011 - Wiley Online Library
… These were: 2-oxazolidinone, 3-methyl-2-oxazolidinone, N-ethylurethane, 2-hydroxyethyl-N-methylcarbamate and DUDO (sold as polyurethane diol). DUDO is actually a dimer with MW …
Number of citations: 13 onlinelibrary.wiley.com
M Alves, R Méreau, B Grignard, C Detrembleur… - RSC …, 2017 - pubs.rsc.org
… It can be noted that the aminolysis of propylene carbonate by methylamine leads to 4 regio-isomers: (R)- and (S)-1-methyl-2-hydroxyethyl-N-methylcarbamate and (R)- and (S)-2-…
Number of citations: 45 pubs.rsc.org
WS Saari, JE Schwering, PA Lyle… - Journal of medicinal …, 1990 - ACS Publications
A series of basic carbamates of 4-hydroxyanisole was prepared and evaluated as progenitors of this melanocytotoxic phenol. All of the carbamates were relatively stable at low pH but …
Number of citations: 160 pubs.acs.org
J Mindl, A Čegan - Scientific papers of the University of Pardubice …, 2000 - dk.upce.cz
… and 2-hydroxyethyl-Nmethylcarbamate according to IUPAC. A carbamic acid ester in the presence of functions having higher nomenclature priority expressed as suffix is indicated by a (…
Number of citations: 3 dk.upce.cz
A Wolfgardt, F Bracher - Letters in Organic Chemistry, 2013 - ingentaconnect.com
Under Mitsunobu conditions N-Boc-2-(hydroxymethyl)piperidine acts as a source of tert-butyl residue for the conversion of phenols into aryl tert-butyl ethers under neutral conditions. …
Number of citations: 1 www.ingentaconnect.com
M Knollmüller, P Gärtner, J Pernerstorfer… - Monatshefte für Chemie …, 1999 - Springer
The synthesis of enantiomerically pure 5- and 6-chloroepinephrine hydrochloride, resp., as well as 6-chloronorepinephrine hydrochloride is described starting from ring chlorinated O-…
Number of citations: 0 link.springer.com

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